1-Methoxypiperidin-4-one
Overview
Description
1-Methoxypiperidin-4-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.15 g/mol . It is a dione that is used as a fungicide, inhibiting the development of resistance in organisms and controlling diseases caused by fungi . This compound has shown effectiveness against crop plants such as cucumbers and melons .
Mechanism of Action
Target of Action
1-Methoxypiperidin-4-one is primarily used as a fungicide . It inhibits the development of resistance in organisms and can be used to control diseases caused by fungi . .
Mode of Action
It is known to inhibit the development of resistance in organisms, suggesting it may interfere with the genetic mechanisms that confer resistance to antifungal treatments
Pharmacokinetics
As a fungicide, it is likely to have properties that allow it to be effectively distributed to sites of fungal infection and exert its antifungal effects .
Result of Action
This compound has been shown to be effective against certain crop plants, such as cucumbers and melons . It is used to control diseases caused by fungi, suggesting that it has a significant impact at the molecular and cellular levels in these organisms .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, factors such as temperature, humidity, and pH could potentially affect the compound’s stability and its ability to control fungal diseases . .
Biochemical Analysis
Biochemical Properties
It is known that it inhibits the development of resistance in organisms and can be used to control diseases caused by fungi
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
1-Methoxypiperidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of piperidin-4-one with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methoxypiperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include oximes, reduced alcohols, and substituted derivatives .
Scientific Research Applications
1-Methoxypiperidin-4-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Methoxypiperidin-4-one can be compared with other similar compounds, such as:
N-Methoxypiperidin-4-one: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
Piperidin-4-one: Lacks the methoxy group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its methoxy group, which imparts specific chemical and biological properties that are not present in its analogs .
Properties
IUPAC Name |
1-methoxypiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMISASZFLPFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601414 | |
Record name | 1-Methoxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-24-1 | |
Record name | 1-Methoxypiperidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102170-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxypiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxypiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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